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molecular formula C16H15N3O2 B8579240 [1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol

[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol

Cat. No. B8579240
M. Wt: 281.31 g/mol
InChI Key: NANBWPRVQZFMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

In an argon atmosphere while cooling with ice, 1.08M borane-tetrahydrofuran complex in tetrahydrofuran (9.2 mL) was added dropwise to 1-(6-methoxy-3-pyridyl)-5-phenylpyrazole-3-carboxylic acid (1.181 g) in tetrahydrofuran (20 mL) obtained from Referential Example 41 over a period of 10 minutes, and the resultant mixture was stirred at room temperature for 7 hours. Water and ethyl acetate were added to the reaction mixture, followed by stirring, and precipitated insoluble matter was removed by filtration, and then an organic layer was separated. The organic layer was sequentially washed with water and saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as an oily product (682 mg, 60%).
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:12][C:11]([C:20](O)=[O:21])=[N:10]2)=[CH:5][CH:4]=1.O.C(OCC)(=O)C>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:12][C:11]([CH2:20][OH:21])=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.181 g
Type
reactant
Smiles
COC1=CC=C(C=N1)N1N=C(C=C1C1=CC=CC=C1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
9.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=N1)N1N=C(C=C1C1=CC=CC=C1)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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